2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Description
The compound 2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide features a pyridine-3-carboxamide core with two key substituents:
- A 1-[[3-(trifluoromethyl)phenyl]methyl] group at the pyridine’s 1-position.
- An N-[3-(trifluoromethyl)phenyl] amide substituent.
The planar conformation, driven by π-conjugation across the carboxamide bridge, may enhance intermolecular interactions in crystalline forms or biological targets .
Properties
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)14-5-1-4-13(10-14)12-29-9-3-8-17(19(29)31)18(30)28-16-7-2-6-15(11-16)21(25,26)27/h1-11H,12H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYHMRNHLNGBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a member of the pyridine carboxamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability, which are critical for biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines, including breast and lung cancers.
A study reported that related compounds demonstrated IC50 values in the range of 10 to 30 µM against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) . The presence of the pyridine ring is hypothesized to contribute to the inhibition of key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. One study indicated that a related compound exhibited an ED50 value comparable to indomethacin, a widely used anti-inflammatory drug .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the introduction of trifluoromethyl groups at specific positions on the phenyl rings significantly enhances biological activity. The following table summarizes key findings from SAR analyses:
| Compound Structure | Biological Activity | IC50/ED50 Values |
|---|---|---|
| Trifluoromethyl-substituted phenyl | Anticancer | 10-30 µM (HeLa, A549) |
| Pyridine carboxamide derivatives | Anti-inflammatory | ED50 similar to indomethacin |
Case Studies
-
Case Study 1: Anticancer Activity
In vitro studies on derivatives similar to this compound revealed significant cytotoxic effects against a panel of cancer cell lines. These findings support further investigation into its mechanism of action and potential therapeutic applications. -
Case Study 2: Anti-inflammatory Properties
A recent clinical study evaluated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers after treatment, corroborating laboratory findings regarding COX inhibition.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Trifluoromethyl Positioning : The target compound’s meta-trifluoromethyl groups differ from the para-substituted analog (338782-39-1). Meta substitution may reduce steric hindrance while maintaining strong electron-withdrawing effects, influencing binding interactions .
Pharmacological Implications
- Brominated Analog () : Bromine’s higher atomic weight and polarizability may improve X-ray crystallography resolution but reduce solubility compared to fluorine-substituted analogs .
Crystallographic and Conformational Behavior
- The planar conformation observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle: 8.38°) is consistent with the target compound’s predicted structure. This planarity facilitates hydrogen-bonded dimer formation, influencing crystal packing and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
